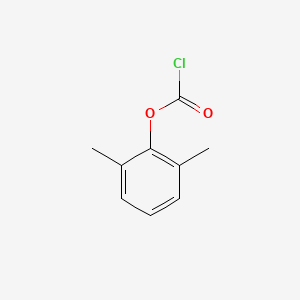
2,6-dimethylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylphenyl chloroformate is a specialized acylating agent used in organic synthesis, particularly in peptide chemistry and coordination complex preparation. Its structure consists of a phenyl ring substituted with two methyl groups at the 2- and 6-positions, coupled with a reactive chloroformate (-OCOCl) group. This compound facilitates the introduction of the 2,6-dimethylphenyl moiety into target molecules, often serving as a protective or activating group in multi-step reactions.
In peptide synthesis, it is employed for carboxylate activation, enabling coupling reactions with amino acids or other nucleophiles . For example, it was utilized in the solid-phase synthesis of heterocycles via Ugi reactions, where its reactivity allowed for efficient cyclization under mild conditions . Additionally, in coordination chemistry, this compound has been used to modify ligands, such as in the preparation of chiral ruthenium-phenanthroline complexes, where steric bulk from the methyl groups influences metal-ligand interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-dimethylphenyl chloroformate can be synthesized through the reaction of 2,6-dimethylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the reactivity of phosgene and to ensure the selective formation of the carbonochloridate ester.
Industrial Production Methods: In industrial settings, the production of 2,6-dimethylphenyl carbonochloridate involves the use of continuous flow reactors to handle the hazardous nature of phosgene. The process is optimized to maximize yield and minimize the formation of by-products. Safety measures are crucial due to the toxic nature of phosgene.
Chemical Reactions Analysis
Types of Reactions: 2,6-dimethylphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and carbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylphenol and hydrochloric acid.
Reduction: It can be reduced to 2,6-dimethylphenol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, typically under mild conditions.
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH4, usually in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Carbamates and carbonates.
Hydrolysis: 2,6-Dimethylphenol and hydrochloric acid.
Reduction: 2,6-Dimethylphenol.
Scientific Research Applications
2,6-dimethylphenyl chloroformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as the synthesis of peptide derivatives.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the synthesis of carbamate-based inhibitors.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of 2,6-dimethylphenyl carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon in the carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Chloroformates are a class of compounds characterized by their -OCOCl functional group, with reactivity and applications heavily dependent on their substituents. Below is a detailed comparison of 2,6-dimethylphenyl chloroformate with structurally related chloroformates.
Structural and Reactivity Comparison
Key Findings:
- Steric Effects : The 2,6-dimethylphenyl group imposes significant steric hindrance, reducing reaction rates compared to smaller chloroformates like chloromethyl or cyclopentyl derivatives. This selectivity is advantageous in complex syntheses requiring controlled acylation .
- Reactivity Trends : Chloromethyl chloroformate exhibits the highest reactivity due to its electron-withdrawing Cl substituent and small size, but it is highly toxic and a lachrymator . Cyclopentyl chloroformate balances reactivity and safety, while menthyl derivatives enable chiral induction .
- Applications: 2,6-Dimethylphenyl: Preferred for peptide coupling and coordination chemistry due to steric control . Chloromethyl: Limited to small-scale reactions requiring rapid acyl transfer, but safety concerns restrict its use . Menthyl: Utilized in stereoselective syntheses of pharmaceuticals or chiral complexes .
Properties
CAS No. |
876-99-3 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3 |
InChI Key |
WPHOWHZYEOSZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















